Product packaging for 4-(Bromomethyl)-1-methylpyrrolidin-2-one(Cat. No.:CAS No. 1824342-89-3)

4-(Bromomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1383243
CAS No.: 1824342-89-3
M. Wt: 192.05 g/mol
InChI Key: ZFTVWEDESDLAGE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methylpyrrolidin-2-one (CAS 1820674-66-5) is a versatile brominated heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. This compound features a pyrrolidin-2-one scaffold, a common motif in medicinal chemistry, functionalized with a reactive bromomethyl group that facilitates further structural elaboration . The lactam (cyclic amide) structure contributes to the molecule's polarity and potential for hydrogen bonding, influencing the physicochemical properties of resulting molecules . The primary research value of this compound lies in its application as a key synthetic intermediate. The bromomethyl group is an excellent electrophile, making it suitable for nucleophilic substitution reactions (e.g., with amines, thiols, or carboxylates) to create diverse derivatives . This allows researchers to tether the 1-methylpyrrolidin-2-one pharmacophore to other molecular fragments, a strategy often used in drug discovery to optimize properties like solubility and bioavailability. The 1-methylpyrrolidin-2-one structure is itself a well-known, polar aprotic solvent with high chemical stability and excellent solvating power . In a research context, this bromomethyl derivative is particularly useful for constructing more complex nitrogen-containing heterocycles or for use in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Its application spans the development of compounds for electronics, polymers, and agrochemicals, where the pyrrolidone ring can enhance performance characteristics. Handling and Safety: This compound is intended for research use only and is not for diagnostic, therapeutic, or consumer use. It is a hazardous chemical classified with the signal word "Danger" and may cause skin and eye irritation and respiratory irritation . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is typically stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BrNO B1383243 4-(Bromomethyl)-1-methylpyrrolidin-2-one CAS No. 1824342-89-3

Properties

IUPAC Name

4-(bromomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVWEDESDLAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methylpyrrolidin-2-one typically involves the bromination of 1-methylpyrrolidin-2-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination and high yields. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and amines.

    Oxidation: Products include aldehydes and ketones.

    Reduction: The major product is 1-methylpyrrolidin-2-one.

Scientific Research Applications

Overview

4-(Bromomethyl)-1-methylpyrrolidin-2-one, with the CAS number 1824342-89-3, is an organic compound that belongs to the class of pyrrolidinones. It features a bromomethyl group attached to the nitrogen atom of a pyrrolidinone ring. This compound has garnered attention for its diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and biological studies.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals : It is utilized in synthesizing drugs targeting neurological disorders and other therapeutic areas.
  • Agrochemicals : The compound is incorporated into formulations aimed at pest control and crop protection.

Medicinal Chemistry

The compound plays a significant role in drug development due to its potential interactions with biological systems:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.
  • Receptor Modulation : Research indicates potential interactions with neurotransmitter receptors, such as GABA receptors, suggesting applications in neuropharmacology.

Biological Studies

This compound is employed in various biological investigations:

  • Enzyme Studies : Used as a probe to study enzyme mechanisms and interactions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit antimicrobial properties against various bacterial strains, indicating potential for further exploration in infectious disease treatment.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methylpyrrolidin-2-one involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(Bromomethyl)-1-methylpyrrolidin-2-one and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Applications/Properties Reference
This compound C₆H₁₀BrNO 192.056 4-Bromomethyl, 1-Methyl Alkylation agent, organic synthesis
1-(4-Bromophenyl)pyrrolidin-2-one C₁₀H₁₀BrNO 240.10 1-(4-Bromophenyl) Pharmaceutical intermediate
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one C₁₁H₁₂BrNO 266.13 4-Bromo-3-methylphenyl Catalyst in carboxylation reactions
3-(Bromomethyl)-1-methylpyrrolidin-2-one C₆H₁₀BrNO 192.056 3-Bromomethyl, 1-Methyl (positional isomer) Altered reactivity in stereoselective synthesis
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone C₁₁H₁₁BrFNO 272.117 4-Bromo-2-fluoro-benzyl Fluorinated drug precursors
1-(4-Bromo-phenyl)-piperidin-2-one C₁₁H₁₂BrNO 254.13 Piperidinone ring (6-membered), 4-Bromophenyl Enhanced conformational flexibility

Structural and Functional Comparisons

1-(4-Bromophenyl)pyrrolidin-2-one

This compound replaces the bromomethyl group with a bromophenyl moiety at the 1-position. The bulky aromatic ring reduces electrophilicity compared to the bromomethyl group in the target compound, making it less reactive in alkylation but more suited for π-π stacking interactions in drug design .

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

The addition of a methyl group at the 3-position of the phenyl ring enhances steric hindrance and lipophilicity. This modification is leveraged in catalytic applications, such as carboxylation of phenols, where electron-donating methyl groups stabilize transition states .

3-(Bromomethyl)-1-methylpyrrolidin-2-one

A positional isomer of the target compound, this derivative features the bromomethyl group at the 3-position. The altered stereoelectronic environment may lead to divergent reactivity, such as preferential nucleophilic attack at the 3-position in ring-opening reactions .

1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone

The fluorine atom introduces strong electron-withdrawing effects, increasing the compound’s stability and directing reactivity in cross-coupling reactions. This makes it valuable in synthesizing fluorinated bioactive molecules .

1-(4-Bromo-phenyl)-piperidin-2-one

The six-membered piperidinone ring offers greater conformational flexibility compared to pyrrolidinone derivatives. This flexibility is advantageous in medicinal chemistry for optimizing binding interactions with biological targets .

Biological Activity

4-(Bromomethyl)-1-methylpyrrolidin-2-one, also known by its CAS number 1824342-89-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromomethyl substituent, which may influence its reactivity and biological interactions. The molecular formula is C6H10BrN and it has a molar mass of approximately 195.06 g/mol. This structure suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways that regulate physiological responses.
  • Covalent Bond Formation : The presence of the bromomethyl group allows for possible covalent interactions with nucleophilic sites in proteins, leading to changes in protein function.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Compound Target Organism Activity
Pyrrolidine DerivativeE. coliBactericidal
Pyrrolidine DerivativeS. aureusBacteriostatic

Anti-inflammatory Effects

Some studies have indicated that pyrrolidine derivatives can exhibit anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation, where modulation of inflammatory pathways could provide therapeutic benefits.

Neuroprotective Properties

There is emerging evidence suggesting that compounds within the pyrrolidine family may have neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems or inhibit neuroinflammatory processes.

Case Studies and Research Findings

  • Neuroprotective Study : A study exploring the neuroprotective effects of pyrrolidine derivatives found that certain compounds significantly reduced neuronal death in models of oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antimicrobial Research : A comparative study on the antimicrobial efficacy of various pyrrolidine derivatives highlighted that this compound demonstrated notable activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent.
  • Inflammation Study : Research assessing the anti-inflammatory properties of related compounds showed a reduction in pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory responses effectively.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for 4-(Bromomethyl)-1-methylpyrrolidin-2-one, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 1-methylpyrrolidin-2-one at the 4-methyl position using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions. Key parameters include temperature control (60–80°C for radical stability), solvent selection (CCl₄ for non-polar environments), and stoichiometric ratios (1:1.2 substrate:NBS). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors and byproducts. Yield optimization may require iterative adjustments of initiator concentration and reaction time .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies the bromomethyl group (CH₂Br) as a triplet near δ 3.5–4.0 ppm, coupled with adjacent protons. ¹³C NMR shows the carbonyl carbon at ~175 ppm.
  • HRMS : Validates molecular weight ([M+H]⁺ at m/z 206.0).
  • HPLC-UV : Purity assessment at λ = 210 nm with retention time matching reference standards.
  • Rotamer Analysis : Variable-temperature NMR resolves split peaks caused by restricted rotation .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation. For exposure:

  • Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .
  • Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Storage : Airtight containers in dark, dry conditions to prevent decomposition .

Advanced Research Questions

Q. How can nucleophilic substitution reactivity of the bromomethyl group be systematically studied?

  • Methodological Answer :

  • Kinetic Studies : React with amines (e.g., benzylamine) in DMF at 25–60°C. Monitor progress via TLC or in-situ NMR.
  • Isotopic Labeling : Use deuterated solvents (DMSO-d₆) to track solvent participation.
  • Computational Modeling : DFT calculations predict transition states and solvent effects. Competing elimination pathways are suppressed using non-bulky bases like K₂CO₃ .

Q. What advanced methods identify impurities in API synthesis involving this compound?

  • Methodological Answer :

  • LC-MS/MS with CAD/ELSD : Detects non-UV active impurities (e.g., debrominated byproducts).
  • Spiking Experiments : Synthesize suspected impurities (e.g., 1-methylpyrrolidin-2-one) to match retention times.
  • qNMR : Quantify impurities using 1,3,5-trimethoxybenzene as an internal standard .

Q. How to resolve NMR discrepancies caused by dynamic rotameric effects?

  • Methodological Answer :

  • Variable-Temperature NMR : Cool to −40°C to coalesce split peaks.
  • X-ray Crystallography : Confirm static structure.
  • 2D NOESY : Identify spatial proximity of protons to distinguish rotamers .

Q. How can this compound serve as a precursor in multi-step syntheses?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : React with aryl boronic acids to introduce aromatic groups.
  • Gabriel Synthesis : Convert to amines via azide intermediates.
  • Protecting Groups : Use Boc for amine protection in subsequent functionalization .

Q. What strategies mitigate thermal and hydrolytic degradation?

  • Methodological Answer :

  • Stabilization : Store under N₂/Ar at −20°C with molecular sieves.
  • Accelerated Stability Studies : Conduct at 40°C/75% RH for 6 months to predict shelf-life per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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